molecular formula C18H31Cl2N3 B1525671 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220035-69-7

1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride

Cat. No. B1525671
CAS RN: 1220035-69-7
M. Wt: 360.4 g/mol
InChI Key: ZUZMIMUDLFAEGR-UHFFFAOYSA-N
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Description

1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C18H30ClN3 . It is closely related to other piperazine and piperidine derivatives .


Molecular Structure Analysis

The InChI code for 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Receptor Research and Drug Development 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride has been studied for its potential application in the treatment of anxiety and mood disorders. Research involving a related compound, DU 125530, demonstrated its potential as a selective, silent 5-HT(1A) antagonist. The study utilized Positron Emission Tomography (PET) and a specific radioligand, revealing dose-dependent occupancy of the 5-HT(1A) receptor in the human brain. This high occupancy, coupled with minimal acute side effects, positions such compounds as promising candidates for treating mood-related disorders (Rabiner et al., 2002).

Oncology and Radiology In oncology and radiology, compounds structurally similar to 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride, like P-(123)I-MBA, have been studied for their ability to visualize primary breast tumors in vivo. The selective binding to sigma receptors, which are overexpressed on breast cancer cells, allows for precise tumor localization and imaging, aiding in diagnostics and treatment planning (Caveliers et al., 2002).

Drug Metabolism Studies Understanding the metabolic pathways of drugs similar to 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is crucial for predicting their behavior in the human body and optimizing their therapeutic efficacy. For instance, the urinary metabolism of zipeprol (1-(2-methoxy-2-phenyl)-ethyl-4-(2-hydroxy-3-methoxy-3-phenyl)-propyl-piperazine dihydrochloride) in humans, dogs, and rats has been comprehensively studied, identifying the primary metabolites and elucidating the major metabolic pathways involved, such as N-dealkylation and hydroxylation (Constantin & Pognat, 1978).

Safety and Hazards

The safety information available indicates that 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

1-benzyl-4-(2-piperidin-3-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3.2ClH/c1-2-5-18(6-3-1)16-21-13-11-20(12-14-21)10-8-17-7-4-9-19-15-17;;/h1-3,5-6,17,19H,4,7-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZMIMUDLFAEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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